molecular formula C11H9ClN2O2S B1419696 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1189749-33-4

2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1419696
CAS No.: 1189749-33-4
M. Wt: 268.72 g/mol
InChI Key: BAYKHTSRZKOZRZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H NMR} $$ :
    • The 2-chlorobenzylamino group would exhibit signals for aromatic protons in the range $$ \delta $$ 6.5–7.5 ppm, split due to coupling with adjacent protons.
    • The thiazole ring protons are expected at $$ \delta $$ 7.0–8.5 ppm, depending on electronic effects from substituents.
  • $$ ^{13}\text{C NMR} $$ :
    • The carbonyl carbon of the carboxylic acid group would resonate at $$ \delta $$ 170–175 ppm.
    • Thiazole carbons typically appear at $$ \delta $$ 110–160 ppm, with the sulfur-bearing carbon at $$ \delta $$ 150–160 ppm.

Infrared (IR) Spectroscopy

  • Carboxylic Acid Group : A broad O–H stretch around 2500–3300 cm$$ ^{-1} $$ and a strong C=O stretch at $$ \sim $$1700 cm$$ ^{-1} $$.
  • Thiazole Ring : C=N and C–S stretches in the regions 1550–1600 cm$$ ^{-1} $$ and 700–800 cm$$ ^{-1} $$, respectively.

Mass Spectrometry (MS)

  • Molecular Ion Peak : The parent ion $$ m/z $$ 268.7 (M$$ ^+ $$) would be observed, with fragmentation patterns indicating cleavage of the benzylamino group or carboxylic acid moiety.

Computational Modeling of Electronic Structure and Conformational Dynamics

Computational methods provide insights into the electronic and conformational properties of the compound.

Electronic Structure

  • HOMO-LUMO Gaps : Calculations using density functional theory (DFT) would reveal the highest occupied molecular orbital (HOMO) localized on the thiazole ring and the lowest unoccupied molecular orbital (LUMO) on the carboxylic acid group, influencing reactivity.
  • Charge Distribution : The electron-withdrawing 2-chlorobenzyl group and carboxylic acid moiety would polarize the thiazole ring, enhancing electrophilic susceptibility at specific positions.

Conformational Dynamics

  • Rotational Freedom : The benzylamino group may adopt multiple conformations due to single-bond rotations, affecting hydrogen bonding and intermolecular interactions.
  • pH-Dependent Behavior : Protonation of the carboxylic acid group at low pH would alter solubility and hydrogen-bonding capacity, as seen in related carboxylic acid derivatives.

Comparative Analysis with Related Thiazole-4-carboxylic Acid Derivatives

The structural and functional diversity of thiazole-4-carboxylic acid derivatives highlights the unique attributes of the target compound.

Derivative Substituents Key Properties Biological Applications
This compound 2-Chlorobenzylamino, carboxylic acid Enhanced solubility due to polar groups; potential bioactivity Antimicrobial, anticancer (inferred)
2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid 3-Chlorophenylamino, carboxylic acid Reduced steric hindrance; altered electronic distribution Similar to parent compound
Methyl 2-aminobenzo[d]thiazole-6-carboxylate Methoxy, aminobenzo group Improved stability via esterification; bioactivity in PDE5 inhibition Enzyme inhibition, drug design
2-Aminobenzo[d]thiazole-6-carboxylic acid Amino, carboxylic acid High reactivity; used in synthetic intermediates Building block for heterocyclic synthesis

Key Differences

  • Substituent Effects : The 2-chlorobenzyl group in the target compound introduces steric and electronic effects distinct from linear or para-substituted analogs (e.g., 3-chlorophenyl derivatives).
  • Functionalization : The presence of both a carboxylic acid and thiazole ring allows for dual functionalization, enabling applications in prodrug design or metal coordination.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-8-4-2-1-3-7(8)5-13-11-14-9(6-17-11)10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYKHTSRZKOZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=CS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiazole Precursors

The core of the synthesis involves the formation of the thiazole ring via cyclization reactions, often employing thiourea derivatives and α-haloketones or related compounds.

  • Starting Materials: Typically, 2-chlorobenzylamine or its derivatives serve as the amino source, reacting with thiourea or its derivatives.
  • Reaction Conditions: These reactions are generally conducted under reflux in polar solvents such as ethanol or acetic acid, with catalysts like acetic acid to promote cyclization.
  • Example Procedure:
    • Dissolve 2-chlorobenzylamine in ethanol.
    • Add thiourea and heat under reflux for 4-6 hours.
    • Cyclization occurs, forming the thiazole ring with the benzyl substituent attached to the nitrogen atom.

Introduction of the Carboxylic Acid Group

Post-ring formation, the carboxylic acid functionality at the 4-position is introduced through oxidation or carboxylation:

  • Oxidation Method:

    • The intermediate thiazole derivative is subjected to oxidative conditions using agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
    • These oxidants facilitate the formation of the carboxylic acid at the appropriate position, often via oxidative cleavage or functionalization of the precursor.
  • Carboxylation Method:

    • Alternatively, the intermediate can be exposed to carbon dioxide under high pressure with catalysts like copper or other transition metals.
    • Elevated temperature and pressure conditions favor the insertion of CO₂ to form the carboxylic acid.

Final Functionalization

  • The amino group on the thiazole ring can be further derivatized by nucleophilic substitution or coupling reactions to introduce the 2-chlorobenzyl moiety, often via nucleophilic aromatic substitution or reductive amination.

Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Major Products Notes
Cyclization of thiourea derivatives 2-chlorobenzylamine + thiourea Ethanol, acetic acid Reflux (4-6 hrs) Thiazole ring with benzyl substituent Widely used for heterocycle synthesis
Oxidative functionalization Thiazole intermediate H₂O₂, m-CPBA Room to elevated temperature Carboxylic acid derivatives Ensures oxidation at the 4-position
Carboxylation Thiazole intermediate CO₂, Cu catalyst High pressure, elevated temp Carboxylic acid at 4-position Alternative to oxidation

Research Findings and Optimization Strategies

Reaction Optimization

  • Solvent Choice: Polar protic solvents like ethanol or acetic acid facilitate cyclization and subsequent oxidation.
  • Temperature Control: Reflux conditions (80–100°C) optimize yield while minimizing side reactions.
  • Catalyst Use: Acid catalysts such as acetic acid or transition metal catalysts improve cyclization efficiency.
  • Stoichiometry: Precise molar ratios of reagents prevent excess by-products and improve purity.

Purification Techniques

  • Crystallization from ethanol or ethyl acetate is common.
  • Chromatography (silica gel, reverse-phase HPLC) ensures high purity for biological testing.

Scale-up Considerations

  • Continuous flow reactors are increasingly employed for large-scale synthesis, providing better control over temperature, reaction time, and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its biological activities, which include:

  • Antimicrobial Activity : Research indicates that 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : The compound has demonstrated potential as an anticancer agent. In vitro studies have indicated that it can inhibit the growth of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action is believed to involve interaction with specific cellular pathways that regulate cell proliferation and apoptosis .

Biochemical Research Applications

In biochemical research, this compound is utilized in various assays:

  • Enzyme Inhibition Studies : The compound is employed to study enzyme inhibition mechanisms. It has been used to investigate its effects on acetylcholinesterase activity, which is relevant in Alzheimer's disease research. Compounds with similar structures have shown promising inhibitory activity against this enzyme .
  • Protein Interaction Studies : It serves as a tool in studying protein-ligand interactions, helping researchers understand the binding affinities and modes of action of various biological molecules .

Pharmaceutical Development

The compound is explored as a lead structure for drug development:

  • Drug Design : Due to its unique structure and biological activity profile, it is considered a scaffold for designing new therapeutic agents. Researchers are synthesizing derivatives of this compound to enhance efficacy and reduce toxicity .

Industrial Applications

In addition to its medicinal uses, this compound has applications in industrial chemistry:

  • Synthesis of Heterocycles : It is used as an intermediate in the synthesis of other heterocyclic compounds. The versatility of its chemical structure allows for modifications that can lead to new compounds with desirable properties .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results showed that the compound inhibited bacterial growth effectively at low concentrations, indicating its potential as a new antibiotic agent.

Case Study 2: Anticancer Activity

In vitro assays on MCF7 breast cancer cells revealed that the compound significantly reduced cell viability. Further molecular docking studies suggested that it binds to key proteins involved in cancer progression, highlighting its potential therapeutic application.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and anticancer agentEffective against various pathogens and cancer cells
Biochemical ResearchEnzyme inhibition and protein interaction studiesSignificant inhibition of acetylcholinesterase
Pharmaceutical DevelopmentLead compound for drug designPotential scaffold for novel therapeutics
Industrial ChemistryIntermediate in heterocyclic synthesisUseful in creating diverse chemical derivatives

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid 1189749-33-4 C₁₁H₈ClN₃O₂S 2-(2-chlorobenzylamino), 4-carboxylic acid 281.72 Intermediate for antitumor agents; structural motif in bioactive molecules .
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 845885-82-7 C₁₀H₆ClNO₂S 2-(3-chlorophenyl), 4-carboxylic acid 239.67 High purity (≥97%); used in chemical synthesis .
2-[(4-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid EN300-6999687 C₁₀H₇ClN₂O₂S 2-(4-chlorophenylamino), 4-carboxylic acid 254.70 Building block for drug discovery; demonstrates positional isomer effects .
2-[(2-Hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester N/A C₁₅H₁₅N₃O₆S 2-(hydroxy-dimethoxybenzoylamino), 4-methyl ester 365.36 Inhibits DNA topoisomerase II; antitumor activity .
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid 1508051-73-7 C₁₀H₆F₂N₂O₂S 2-(3,5-difluorophenylamino), 4-carboxylic acid 256.23 Fluorine substituents enhance metabolic stability and receptor binding .
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid 477872-94-9 C₁₂H₁₁NO₃S 2-(4-methoxybenzyl), 4-carboxylic acid 249.29 Electron-donating methoxy group influences solubility and electronic properties .
2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid N/A C₁₀H₆ClN₃O₂S 2-amino, 5-(2-chlorophenyl), 4-carboxylic acid 267.69 Antibacterial activity; positional isomerism alters biological efficacy .

Structural and Functional Analysis

Substituent Effects on Bioactivity
  • Chlorine Position: The 2-chlorobenzylamino group in the target compound enhances lipophilicity compared to 3-chlorophenyl () or 4-chlorophenylamino () analogs. This may improve membrane permeability in drug delivery .
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents () increase solubility in polar solvents, whereas chlorine or fluorine atoms () enhance metabolic stability and receptor affinity .
  • Carboxylic Acid vs. Ester Derivatives : The methyl ester in improves bioavailability compared to free carboxylic acids, as esters are more lipophilic and resistant to ionization .

Physicochemical Properties

  • Solubility: The target compound’s chlorobenzylamino group likely reduces water solubility compared to methoxybenzyl () or thienyl () analogs, which are more soluble in organic solvents .
  • Melting Points: Chlorinated derivatives (e.g., , mp 206–207°C) generally exhibit higher melting points than non-halogenated analogs due to stronger intermolecular forces .

Biological Activity

2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid, with the chemical formula C₁₁H₉ClN₂O₂S and CAS Number 1189749-33-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antimicrobial activities, based on diverse scientific literature.

The compound is characterized by the presence of a thiazole ring, which is known for its biological significance. The thiazole moiety contributes to various pharmacological activities, including antitumor and antimicrobial effects.

PropertyDetails
Molecular Formula C₁₁H₉ClN₂O₂S
Molecular Weight 248.72 g/mol
CAS Number 1189749-33-4
MDL Number MFCD13176439

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess IC50 values indicating effective inhibition of cell proliferation.

  • Cytotoxicity Data :
    • Compound analogs have demonstrated IC50 values ranging from 1.61 µg/mL to over 1000 µM against different cancer cell lines, suggesting that structural modifications can significantly affect their potency .

The mechanism by which thiazole derivatives exert their anticancer effects often involves the interaction with specific proteins or pathways associated with cell growth and apoptosis. Molecular dynamics simulations have shown interactions primarily through hydrophobic contacts with target proteins, which are crucial for their activity .

Antimicrobial Activity

Thiazole derivatives also show promise as antimicrobial agents. The presence of halogen atoms in the structure enhances their activity against resistant strains of bacteria and fungi.

  • Antimicrobial Efficacy :
    • Studies reveal that compounds with similar thiazole structures demonstrate effective inhibition against various pathogens, which is attributed to their ability to disrupt microbial cell function .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of thiazole derivatives in treating human liver carcinoma cells (HepG2). The results indicated that certain derivatives exhibited significant antiproliferative activity comparable to standard treatments like doxorubicin .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that specific modifications in the thiazole structure could enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Substituents : The presence of electron-withdrawing groups such as chlorine at specific positions on the aromatic ring enhances cytotoxicity.
  • Thiazole Ring Modifications : Alterations in the thiazole ring can lead to significant changes in biological activity, highlighting the importance of SAR in drug design .

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid?

A two-step synthesis is commonly employed:

Coupling Reaction : React 2-aminothiazole-4-carboxylic acid derivatives with 2-chlorobenzylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) or dimethylformamide (DMF). Stir for 6–15 hours under nitrogen .

Deprotection : If a Boc-protected intermediate is used, treat with trifluoroacetic acid (TFA) in DCM for 1–8 hours to remove the protecting group. Purify via silica gel chromatography with a gradient of hexane/ethyl acetate .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm regiochemistry using 1H^1H and 13C^{13}C NMR. For example, the thiazole ring protons typically resonate at δ 7.2–8.5 ppm, while the carboxylic acid proton appears as a broad peak near δ 12–13 ppm .
    • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .
    • X-ray Crystallography : Resolve crystal structures to confirm planar geometry and hydrogen-bonding motifs, as demonstrated for structurally related 2-amino-4-chlorobenzoic acid derivatives .

Q. What are the solubility properties of this compound in common solvents?

  • Polar Solvents : Soluble in DMSO, DMF, and methanol due to the carboxylic acid and aromatic amine moieties.
  • Nonpolar Solvents : Poor solubility in hexane or ethyl acetate. Adjust solubility by derivatizing the carboxylic acid to esters or amides for specific assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Source Variability : Compare synthetic batches using HPLC to detect impurities (e.g., unreacted 2-chlorobenzylamine or by-products from incomplete coupling).
  • Assay Conditions : Standardize cell permeability tests (e.g., Caco-2 models) and enzyme inhibition assays (e.g., IC50_{50} measurements under fixed pH and temperature) .
  • Structural Analogues : Test derivatives like 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid to isolate the role of the 2-chlorobenzyl group .

Q. What strategies optimize the compound’s selectivity for kinase inhibition (e.g., GSK-3β vs. CDK1)?

  • Molecular Docking : Model interactions with kinase ATP-binding pockets. The 2-chlorobenzyl group may sterically hinder binding to off-target kinases.
  • SAR Studies : Replace the chlorine atom with fluorine or methyl groups to evaluate steric/electronic effects. For example, 4-fluorobenzyl analogues showed altered selectivity in related thiazole systems .
  • Enzyme Kinetics : Perform competitive inhibition assays with ATP to determine KiK_i values .

Q. How can by-products from the synthesis be identified and mitigated?

  • LC-MS Analysis : Detect common by-products like dimerized thiazole intermediates or hydrolyzed esters.
  • Reaction Optimization : Reduce excess EDCI/HOBt (use 1.2 equivalents instead of 2–3) to minimize carbodiimide-mediated side reactions .
  • Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient for challenging separations .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Modeling : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The carboxylic acid group may limit oral bioavailability due to poor membrane permeability .
  • Metabolic Stability : Simulate Phase I/II metabolism (e.g., glucuronidation of the amine group) using hepatocyte microsomal assays .

Methodological Resources

  • Synthesis Protocols : Refer to EDCI/HOBt-mediated coupling in DCM and TFA deprotection .
  • Analytical Standards : Cross-validate NMR shifts with anthranilic acid derivatives .
  • Biological Assays : Adapt kinase inhibition protocols from GSK-3β inhibitor studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid

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